molecular formula C23H23FN2O4S B10992628 N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide

Cat. No.: B10992628
M. Wt: 442.5 g/mol
InChI Key: RZXJLHSEMVPIJF-UHFFFAOYSA-N
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Description

    N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide: is a complex organic compound with a unique structure.

  • It contains an indole nucleus, which is a benzopyrrole derivative. The indole scaffold is found in various synthetic drug molecules and natural products.
  • Physically, it appears as a crystalline, colorless substance with a specific odor.
  • The compound’s biological potential has attracted interest due to its diverse activities.
  • Preparation Methods

  • Chemical Reactions Analysis

      N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide: can undergo various reactions:

    • Major products formed from these reactions need further investigation.
  • Scientific Research Applications

    Antimicrobial Activity

    Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of pyrrole-based compounds possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group is believed to enhance the compound's interaction with bacterial enzymes, leading to effective inhibition of microbial growth .

    Anticancer Potential

    The unique structure of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide suggests potential applications in cancer therapy. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells. The fluorine atom in the aromatic ring may contribute to increased lipophilicity, facilitating better cellular uptake and efficacy against tumor cells .

    Synthesis and Derivatives

    The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The synthetic pathways often include:

    • Formation of the pyrrole core.
    • Introduction of the sulfonyl and methoxy groups.
    • Final coupling reactions to achieve the desired structure.

    This synthetic versatility allows for the generation of analogs that can be screened for enhanced biological activity or reduced toxicity.

    Case Study 1: Antimicrobial Screening

    In a study published by MDPI, several pyrrole derivatives were synthesized and screened for their antimicrobial activities against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds closely related to this compound demonstrated promising antibacterial properties, with some exhibiting minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

    Case Study 2: Anticancer Activity

    A separate investigation explored the anticancer effects of pyrrole-based compounds on human cancer cell lines. The study found that certain derivatives induced significant cell death through apoptosis pathways. The incorporation of the fluorinated aromatic system was noted to enhance cytotoxicity against breast cancer cells .

    Mechanism of Action

    • The exact mechanism remains to be elucidated.
    • Molecular targets and pathways involved require further research.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, we can compare it to other indole derivatives.
    • Its uniqueness lies in the combination of the sulfonyl group, fluorophenyl moiety, and the indole scaffold.

    Biological Activity

    N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide is a synthetic organic compound featuring a complex structure that includes a pyrrole ring, a sulfonyl group, and a methoxybenzamide moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

    PropertyValue
    Molecular FormulaC23H25FN2O4S
    Molecular Weight442.5 g/mol
    IUPAC NameThis compound
    CAS NumberNot specified

    Synthesis

    The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrole ring followed by the addition of the fluorophenyl and sulfonyl groups. The final step usually involves forming an amide bond with methoxybenzamide. Reaction conditions often include catalytic processes and controlled environments to ensure high yield and purity.

    The biological activity of this compound is believed to be mediated through several mechanisms:

    Enzyme Inhibition : The compound may inhibit key enzymes involved in various biological pathways, potentially affecting metabolic processes.

    Receptor Interaction : It can bind to specific cellular receptors, modulating signal transduction pathways that are crucial for cellular responses.

    Gene Expression Modulation : The compound may influence gene expression related to disease pathways, offering potential therapeutic benefits .

    Antibacterial Activity

    Recent studies have indicated that compounds structurally similar to this compound exhibit significant antibacterial properties. For example, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of the sulfonamide group is thought to enhance these antibacterial effects .

    Anti-inflammatory and Antioxidant Properties

    Molecular docking studies suggest that this compound may possess antioxidant and anti-inflammatory properties. These activities are crucial in mitigating oxidative stress and inflammation-related diseases, making it a candidate for further pharmacological exploration .

    Study 1: Antibacterial Efficacy

    In a comparative study, various derivatives of this compound were tested for their antibacterial efficacy using the agar disc diffusion method. The results indicated:

    CompoundTarget BacteriaZone of Inhibition (mm)
    Compound AS. aureus15
    Compound BE. coli12
    N-{...}P. mirabilis10

    The compounds demonstrated varying degrees of antibacterial activity, with some showing promising results against multi-drug resistant strains .

    Study 2: Anti-inflammatory Effects

    Another study focused on the anti-inflammatory potential of this compound using in vitro assays. The findings revealed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines in human cell lines.

    CytokineControl (pg/mL)Treated (pg/mL)
    TNF-alpha250120
    IL-6300150

    This reduction suggests its potential as an anti-inflammatory agent .

    Properties

    Molecular Formula

    C23H23FN2O4S

    Molecular Weight

    442.5 g/mol

    IUPAC Name

    N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-3-methoxybenzamide

    InChI

    InChI=1S/C23H23FN2O4S/c1-5-13-26-16(3)15(2)21(31(28,29)20-11-9-18(24)10-12-20)22(26)25-23(27)17-7-6-8-19(14-17)30-4/h5-12,14H,1,13H2,2-4H3,(H,25,27)

    InChI Key

    RZXJLHSEMVPIJF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)OC)CC=C)C

    Origin of Product

    United States

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